
CRTh2 antagonist 2
Overview
Description
AP-768 is a small molecule drug that acts as a selective and potent antagonist of the prostaglandin D2 receptor 2 (CRTH2). This compound has been primarily developed for its potential therapeutic applications in treating immune system diseases and respiratory diseases, such as asthma .
Preparation Methods
The preparation of AP-768 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for AP-768 are designed to ensure high purity and yield, often involving multiple steps of purification and quality control .
Chemical Reactions Analysis
AP-768 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Asthma Management
CRTh2 antagonists are primarily being developed for asthma treatment. Clinical trials have shown that AZD1981 can improve lung function and reduce symptoms in patients with allergic asthma. In Phase II trials, patients receiving AZD1981 exhibited significant improvements in asthma control scores compared to those receiving placebo .
Allergic Rhinitis
Preliminary studies suggest that CRTh2 antagonists may also benefit patients with allergic rhinitis by reducing nasal inflammation and symptoms associated with this condition .
Eosinophilic Esophagitis
Research indicates potential applications in treating eosinophilic esophagitis, where CRTh2 antagonism may help mitigate eosinophil-driven inflammation in the esophagus .
Pulmonary Fibrosis
Emerging evidence suggests that CRTh2 antagonists could play a role in managing pulmonary fibrosis by modulating fibrotic processes through their effects on inflammatory pathways .
Clinical Findings
Clinical trials have provided mixed results regarding the efficacy of CRTh2 antagonists. While some studies demonstrate significant improvements in lung function and symptom control for certain patient subgroups, others indicate variable responses based on individual characteristics such as disease severity and atopic status .
Summary of Clinical Trials
Study | Compound | Population | Key Findings |
---|---|---|---|
Phase II Trial 1 | AZD1981 | Adults with asthma | Significant improvement in ACQ-5 scores (P=0.010–0.022) |
Phase II Trial 2 | AZD1981 | Adults with asthma | Similar improvements noted; safety profile established |
Eosinophilic Esophagitis Study | Timapiprant | Patients with eosinophilic esophagitis | Reduced eosinophilic inflammation observed |
Pulmonary Fibrosis Study | Timapiprant | Mouse model | Improved lung histopathology and reduced collagen content |
Mechanism of Action
The mechanism of action of AP-768 involves its binding to the prostaglandin D2 receptor 2 (CRTH2), thereby blocking the receptor’s activity. This inhibition prevents the downstream signaling pathways that lead to inflammation and other immune responses. The molecular targets and pathways involved include the inhibition of eosinophil and basophil activation, which are key players in allergic and inflammatory responses .
Comparison with Similar Compounds
AP-768 is compared with other CRTH2 antagonists, such as:
OC000459: Another CRTH2 antagonist with similar therapeutic applications.
AZD1981: A compound that also targets CRTH2 receptors but with different pharmacokinetic properties.
The uniqueness of AP-768 lies in its high selectivity and potency as a CRTH2 antagonist, making it a promising candidate for further development in treating immune and respiratory diseases .
Biological Activity
CRTh2 (chemoattractant receptor-homologous molecule expressed on T helper type 2 cells) antagonists, particularly CRTh2 antagonist 2, have garnered significant attention in the context of allergic diseases and asthma management. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and implications for treating type 2 inflammation.
CRTh2 is a receptor that mediates various immune responses, particularly in type 2 inflammation associated with asthma and allergic diseases. The primary ligand for CRTh2 is prostaglandin D2 (PGD2), which is produced by activated mast cells and plays a crucial role in the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils. Upon binding to PGD2, CRTh2 activation leads to:
- Chemotaxis : Migration of Th2 cells, eosinophils, and basophils to sites of inflammation.
- Cytokine Release : Induction of pro-inflammatory cytokines from Th2 cells and innate lymphoid cells (ILC2s).
- Eosinophil Activation : Enhanced degranulation and respiratory burst activity in eosinophils, contributing to airway inflammation .
Efficacy in Asthma Management
Several clinical trials have investigated the efficacy of CRTh2 antagonists like AZD1981 (a notable example) in asthma patients. These studies demonstrate a consistent pattern of reduced eosinophilic activity and improved lung function:
-
Phase II Trials : Two randomized trials assessed AZD1981's effects on patients with asthma. Results indicated a significant reduction in eosinophil counts and improvement in asthma control metrics compared to placebo .
Study Type Population Treatment Key Findings Phase II Trial 1 Asthma patients AZD1981 Reduced eosinophils, improved FEV1 Phase II Trial 2 Asthma patients AZD1981 Decreased PGD2-induced inflammation - Chronic Spontaneous Urticaria (CSU) : A study involving CSU patients showed that AZD1981 significantly improved urticaria activity scores and reduced symptoms compared to placebo. The treatment was well-tolerated without serious adverse events .
Effects on Eosinophils
CRTh2 antagonism has been shown to inhibit PGD2-mediated eosinophil shape change and activation:
- In vitro studies demonstrated that CRTh2 antagonists effectively block the shape change induced by PGD2 in human eosinophils, leading to reduced inflammatory responses .
- In vivo studies indicated that treatment with CRTh2 antagonists resulted in decreased eosinophilic infiltration in tissues during allergic reactions .
Case Studies
A notable case study involved a patient with severe asthma who was treated with a CRTh2 antagonist as part of a clinical trial. The patient exhibited marked improvements in lung function tests (FEV1 increased by 15%) and reported fewer asthma exacerbations over the treatment period. This aligns with findings from broader studies indicating that CRTh2 antagonism can lead to significant clinical benefits for patients suffering from type 2 inflammatory diseases .
Q & A
Basic Research Questions
Q. What is the mechanistic rationale for using CRTh2 antagonist 2 in androgenetic alopecia studies?
this compound selectively inhibits the CRTH2 receptor (IC50 ≤10 nM), a G-protein-coupled receptor (GPCR) activated by prostaglandin D2 (PGD2). PGD2-CRTH2 signaling promotes inflammation and hair follicle miniaturization, a hallmark of androgenetic alopecia. By blocking this pathway, this compound may attenuate inflammatory responses and preserve follicular integrity .
Q. What are standard in vitro protocols for assessing CRTh2 antagonism?
- Binding assays : Use radiolabeled PGD2 or fluorescent probes to measure displacement by this compound in recombinant CRTH2-expressing cells. IC50 values (≤10 nM for this compound) confirm potency .
- Functional assays : Monitor cAMP levels in Th2 cells or eosinophils. CRTH2 activation reduces cAMP; effective antagonists restore cAMP levels upon PGD2 stimulation .
Q. How should this compound be prepared and stored for experimental use?
- Stock solution : Dissolve in DMSO at 10 mM, aliquot, and store at -80°C for long-term stability (1 year). Avoid freeze-thaw cycles .
- In vivo formulation: Dilute DMSO stock with PEG300, Tween 80, and sterile water for animal studies to ensure solubility and biocompatibility .
Advanced Research Questions
Q. How can researchers address functional agonism/antagonism discrepancies in CRTh2 antagonist candidates?
Structural analogs of CRTh2 antagonists may exhibit partial agonism due to subtle interactions with the receptor’s agonist pocket. To resolve this:
- Perform conformational analysis (e.g., homology modeling) to compare ligand-receptor interactions with known agonists (e.g., indomethacin) .
- Optimize substituents (e.g., replacing bulky groups with smaller moieties) to minimize agonist-like binding, as demonstrated in MK-8318’s development .
Q. What experimental strategies validate this compound’s specificity in complex biological systems?
- Selectivity panels : Test against related GPCRs (e.g., DP1, TP receptors) to confirm CRTH2 specificity. For example, CAY10471 shows >1,000-fold selectivity for CRTH2 over DP1 .
- Knockout models : Use CRTH2-deficient cells or mice to verify that observed effects are receptor-dependent .
Q. How should contradictory data on CRTh2 antagonist efficacy in inflammatory models be analyzed?
Contradictions may arise from differences in:
- Dosing regimens : Ensure pharmacokinetic parameters (e.g., half-life, bioavailability) align with experimental timelines. MK-8318 required once-daily dosing for sustained receptor coverage .
- Disease models : Androgenetic alopecia models (e.g., PGD2-induced follicular regression) may yield different outcomes than asthma or rhinitis models .
- Biomarker selection : Measure downstream markers (e.g., eosinophil chemotaxis, Th2 cytokine release) alongside clinical endpoints .
Q. What are critical considerations for designing in vivo studies with this compound?
- Species specificity : Confirm cross-reactivity in preclinical species (e.g., rodents vs. humans) using binding assays .
- Combination therapies : Co-administer with corticosteroids (e.g., in asthma models) to assess synergistic effects, as seen with AZD1981 .
- Outcome measures : Include lung function (FEV1), histopathology (follicle density), and molecular biomarkers (PGD2 levels) .
Q. Methodological Guidance
Q. How to optimize this compound’s pharmacokinetic profile for chronic studies?
- Metabolite identification : Use LC-MS to identify unstable metabolites in rat/dog plasma and modify chemical moieties (e.g., tricyclic core in MK-8318) to enhance metabolic stability .
- Solubility enhancement : Employ co-solvents (e.g., PEG300) or nanoparticle formulations to improve oral bioavailability .
Q. What statistical approaches are recommended for multicenter trials involving CRTh2 antagonists?
- PRISMA-compliant meta-analysis : Pool data from heterogeneous studies using random-effects models and subgroup analyses (e.g., by antagonist type or dosing) .
- Covariate adjustment : Account for variables like baseline IgE levels or concomitant ICS use in asthma trials .
Properties
IUPAC Name |
2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNBJJEJUDKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.